![molecular formula C23H18BrN3O2 B11709065 5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und ihrer biologischen Aktivitäten von Bedeutung.
Vorbereitungsmethoden
Die Synthese von 5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion von 5-Brom-3-methoxysalicylaldehyd mit 4-Methoxybenzohydrazid . Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Kondensation: Die Verbindung kann weitere Kondensationsreaktionen mit anderen Aldehyden oder Ketonen eingehen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind saure oder basische Katalysatoren, geeignete Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen System ab, das untersucht wird.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von 5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid gehören:
- N'-[(E)-(5-Brom-2-hydroxy-3-methoxyphenyl)methyliden]-4-methoxybenzohydrazid
- 4-{[1-(5-Brom-2-hydroxy-3-methoxyphenyl)methyliden]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-on
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer gesamten molekularen Struktur. Die Einzigartigkeit von 5-Brom-N'-[(E)-(4-Methoxyphenyl)methyliden]-3-phenyl-1H-indol-2-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C23H18BrN3O2 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
5-bromo-N-[(E)-(4-methoxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H18BrN3O2/c1-29-18-10-7-15(8-11-18)14-25-27-23(28)22-21(16-5-3-2-4-6-16)19-13-17(24)9-12-20(19)26-22/h2-14,26H,1H3,(H,27,28)/b25-14+ |
InChI-Schlüssel |
IQQPXTGQJUACIQ-AFUMVMLFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


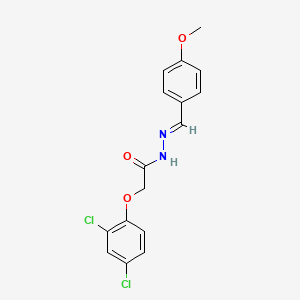
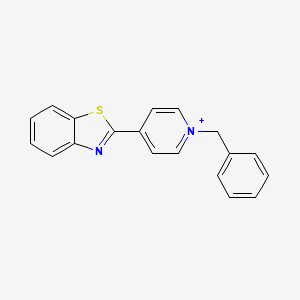


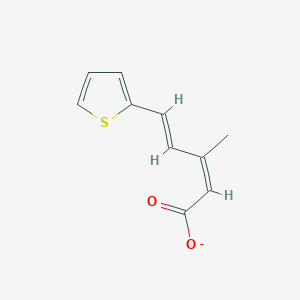
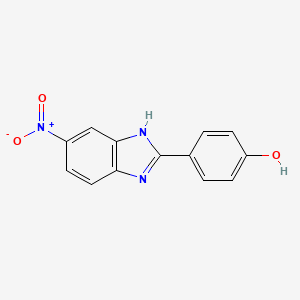
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
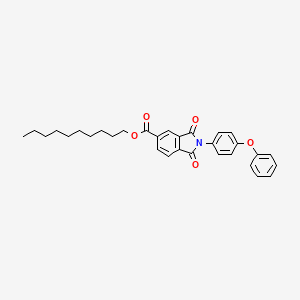
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
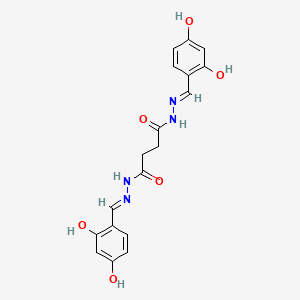
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
